molecular formula C8H10N2O2 B8477396 1-Cyclopropyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone

1-Cyclopropyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone

Cat. No. B8477396
M. Wt: 166.18 g/mol
InChI Key: CNQGZBZFJNKUET-UHFFFAOYSA-N
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Patent
US07982047B2

Procedure details

Under an inert atmosphere, acetamidoxime (1.56 g) is added to a solution of methyl 3-cyclopropyl-3-oxopropanoate (3.0 g) in 50 ml of toluene; the stirred mixture is heated to 130° C. while distilling off the solvent and methanol formed in the reaction.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[N:4][OH:5])([NH2:3])[CH3:2].[CH:6]1([C:9](=[O:15])[CH2:10][C:11](OC)=O)[CH2:8][CH2:7]1>C1(C)C=CC=CC=1>[CH:6]1([C:9](=[O:15])[CH2:10][C:11]2[O:5][N:4]=[C:1]([CH3:2])[N:3]=2)[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
C(C)(N)=NO
Name
Quantity
3 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while distilling off the solvent and methanol
CUSTOM
Type
CUSTOM
Details
formed in the reaction

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(CC1=NC(=NO1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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